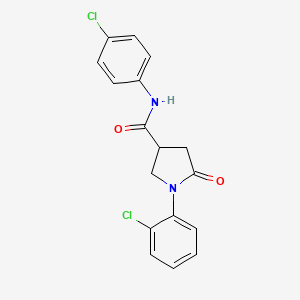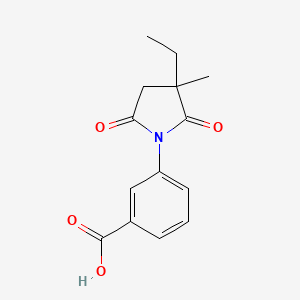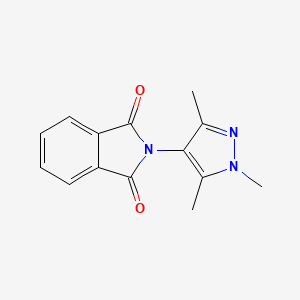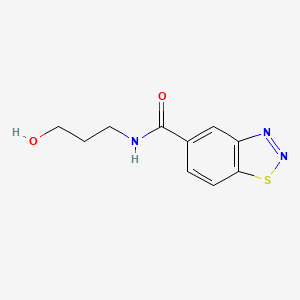
1-(2-氯苯基)-N-(4-氯苯基)-5-氧代-3-吡咯烷甲酰胺
描述
The compound belongs to a class of molecules known for their diverse chemical reactivity and potential applications in pharmaceuticals, materials science, and organic chemistry. Its structure suggests it could exhibit unique physical and chemical properties, making it a subject of scientific interest.
Synthesis Analysis
Research on related compounds, such as N-(chlorophenyl)pyridinecarboxamides and various pyrrolidine derivatives, provides insight into potential synthetic routes. For instance, Gallagher et al. (2022) discuss the synthesis of N-(chlorophenyl)pyridinecarboxamides through reactions between substituted pyridinecarbonyl chlorides and amino chlorobenzenes, which might offer a template for synthesizing the compound of interest through analogous amide formation reactions (Gallagher et al., 2022).
Molecular Structure Analysis
Structural analysis of similar compounds, such as solvated pyrrolidine derivatives, provides a foundation for understanding the molecular geometry, bonding, and potential intermolecular interactions. For example, Banerjee et al. (2002) describe the crystal structure of a solvated pyrrolidine derivative, highlighting the importance of hydrogen bonding in determining the molecule's conformation (Banerjee et al., 2002).
Chemical Reactions and Properties
The reactivity of related compounds, particularly their interactions with various reagents and conditions, can shed light on the potential chemical behavior of the compound. Research on polyamides derived from pyridine and aromatic diamines suggests a versatile reactivity profile that could apply to the compound of interest, involving amide bond formation and the potential for further functionalization (Faghihi & Mozaffari, 2008).
Physical Properties Analysis
The physical properties, such as melting points and crystal structure, can often be predicted based on structural similarities with known compounds. Gallagher et al. (2022) provide analysis on the melting temperatures and crystal packing of chlorophenylpyridinecarboxamides, which may offer parallels to the physical characteristics of the compound of interest (Gallagher et al., 2022).
科学研究应用
合成和表征
对与 1-(2-氯苯基)-N-(4-氯苯基)-5-氧代-3-吡咯烷甲酰胺 在结构上相关的化合物的研究通常集中在具有材料科学潜在应用的新型聚酰胺和聚酰亚胺的合成和表征上。例如,含有与主链稠合的 n-烷基苯酰亚胺单元的芳香族聚酰胺表现出增强的热稳定性和优异的溶解性,这些属性对于高级材料应用是理想的。这些聚合物表现出 225 至 285°C 之间的玻璃化转变温度,表明它们对高温应用具有鲁棒性,并且具有由 n-烷基侧链形成的层状结构,这表明它们由于其结构和热性能而在各种工业应用中具有潜力 (Choi 和 Jung,2004 年)。
另一项基于 2,5-双[(4-羧基苯胺基)羰基]吡啶和芳香族二胺的新型聚酰胺的研究重点介绍了在极性溶剂中高度可溶的聚合物的合成,这是在不同领域进行加工和应用的关键特性。这些材料不仅展示了高产率和固有粘度,而且还表现出热性能,表明它们在需要材料在高温下耐降解的领域中很有用 (Faghihi 和 Mozaffari,2008 年)。
分子相互作用研究
对相关化合物的研究还深入探讨了分子相互作用图景,例如对 N-(氯苯基)吡啶甲酰胺的研究,探索了电子性质和相互作用图景。这项工作重点关注结构和物理化学方面,提供了有关这些化合物如何在分子水平上相互作用的见解,为它们在药物化学和材料科学中的潜在应用铺平了道路。通过 Hirshfeld 表面分析和接触富集研究分析的晶体结构和相互作用环境提供了对如何针对特定应用(包括药物设计和新材料开发)优化这些化合物的更深入理解 (Gallagher 等,2022 年)。
属性
IUPAC Name |
1-(2-chlorophenyl)-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-12-5-7-13(8-6-12)20-17(23)11-9-16(22)21(10-11)15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPRNILGGXSPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)

![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)

![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)
![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)




